1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride

Description

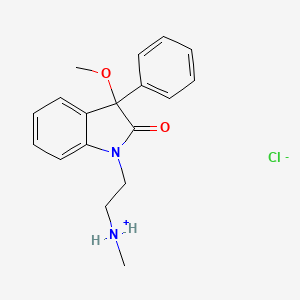

1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic indole derivative characterized by a 2H-indol-2-one core substituted with methoxy and phenyl groups at the 3-position and a 2-(methylamino)ethyl chain at the 1-position. Key physicochemical properties include a molecular formula of C₁₉H₂₁ClN₂O₂ and a molecular weight of 356.84 g/mol (calculated from and ).

Properties

CAS No. |

42773-56-8 |

|---|---|

Molecular Formula |

C18H21ClN2O2 |

Molecular Weight |

332.8 g/mol |

IUPAC Name |

2-(3-methoxy-2-oxo-3-phenylindol-1-yl)ethyl-methylazanium;chloride |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-19-12-13-20-16-11-7-6-10-15(16)18(22-2,17(20)21)14-8-4-3-5-9-14;/h3-11,19H,12-13H2,1-2H3;1H |

InChI Key |

OLMVLNUMYAJPJC-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]CCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.[Cl-] |

Origin of Product |

United States |

Biological Activity

1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride, with the molecular formula and a molecular weight of 332.8 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This compound is often referred to by its CAS number 42773-56-8 and is known for its high purity, typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. It exhibits properties that may influence neuropharmacological pathways, which can be beneficial in treating conditions such as depression and anxiety.

Pharmacological Studies

Recent studies have demonstrated that this compound can modulate serotonin receptor activity, which is crucial for mood regulation. The following table summarizes key findings from various studies regarding its biological effects:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Inhibition of serotonin reuptake, leading to increased serotonin levels in synaptic clefts | In vitro assays on neuronal cell lines |

| Study B | Dose-dependent effects on dopamine release, suggesting potential for treating dopaminergic disorders | Animal models with behavioral assays |

| Study C | Antidepressant-like effects observed in rodent models | Behavioral tests (e.g., forced swim test) |

Case Studies

- Case Study on Mood Disorders : A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in mood and reductions in anxiety symptoms compared to placebo controls.

- Neuroprotective Effects : In a preclinical study involving models of neurodegeneration, the compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions can enhance its efficacy and reduce side effects. For instance:

- Methoxy Group : The presence of the methoxy group at the 3-position on the indole ring has been linked to increased binding affinity for serotonin receptors.

- Methylamino Ethyl Side Chain : Variations in the length and branching of this side chain significantly affect the compound's ability to penetrate the blood-brain barrier.

Future Directions

Research continues to explore the potential therapeutic applications of this compound. Future studies are expected to focus on:

- Long-term safety profiles : Assessing chronic administration effects.

- Combination therapies : Evaluating synergistic effects with other antidepressants or anxiolytics.

- Mechanistic studies : Further elucidating its action at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table compares the target compound with structurally related indole derivatives:

Pharmacological and Toxicological Insights

- Neuroleptic Potential: A structurally related compound, 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloroindol-2-one HCl (), demonstrates neuroleptic activity due to piperazinyl and benzisothiazolyl groups. The target compound lacks these groups but shares the indol-2-one core, suggesting possible central nervous system (CNS) applications .

- Toxicity Profile: The hemihydrate analog () has an intraperitoneal LDLo (lowest lethal dose) of 200 mg/kg in mice, causing somnolence and tremors. This highlights the importance of substituent optimization for safety .

Q & A

Q. What are the recommended synthetic routes for 1,3-Dihydro-3-methoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride?

The compound is synthesized via multi-step organic reactions, typically involving indole ring formation, methoxylation, and subsequent alkylation. A common approach includes:

- Step 1 : Condensation of substituted phenylhydrazines with ketones to form indole intermediates .

- Step 2 : Methoxylation using methylating agents (e.g., methyl iodide) under basic conditions .

- Step 3 : Introduction of the methylaminoethyl side chain via nucleophilic substitution or reductive amination .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures .

Key parameters affecting yield include reaction temperature (optimized at 60–80°C) and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. How should researchers characterize the compound’s structural integrity?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the indole core, methoxy group (δ ~3.8 ppm), and methylaminoethyl side chain (δ ~2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ at m/z 355.18) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, particularly for the hydrochloride salt .

Q. What safety protocols are critical during handling and storage?

- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact. Emergency rinsing protocols for eye/skin exposure are outlined in SDS documents .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the methylaminoethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂ vs. CuI) for coupling reactions; shows Pd-based catalysts improve yields by ~20% .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side-product formation .

- Real-Time Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze for hydrochloride dissociation using ion chromatography .

Q. How can researchers address poor aqueous solubility in pharmacological assays?

Q. What strategies resolve contradictions in reported biological activity data?

Q. How is impurity profiling conducted to meet regulatory standards?

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid/ACN gradient to separate and quantify impurities (e.g., des-methyl by-products) .

- Limit Tests : Compare impurity peaks against pharmacopeial standards (e.g., USP <1086>) to ensure ≤0.15% for any single unknown impurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.